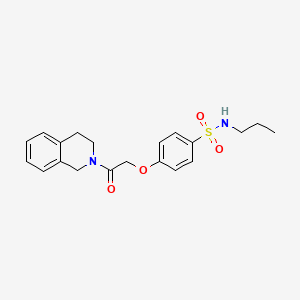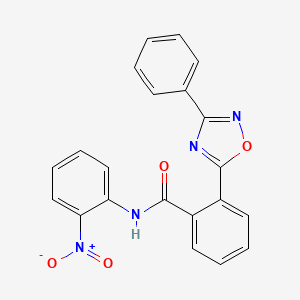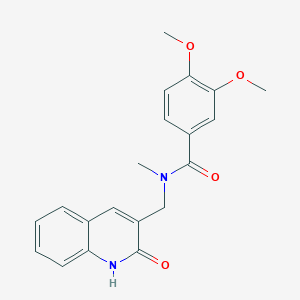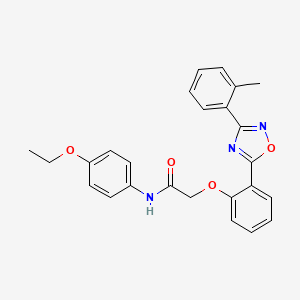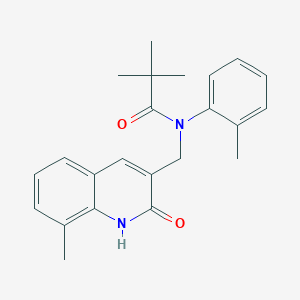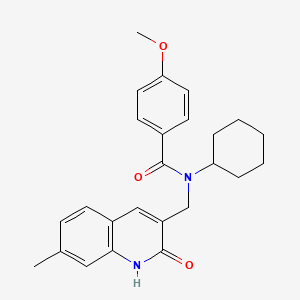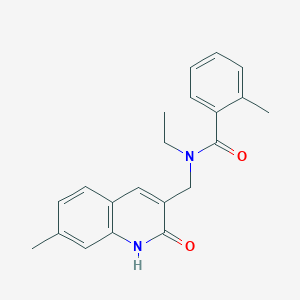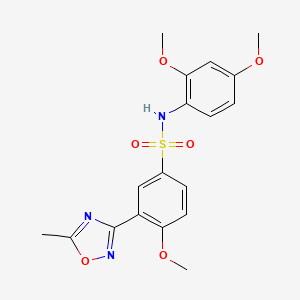
4-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a benzamide derivative that has been synthesized using specific methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 4-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzamide involves the inhibition of specific enzymes and pathways in cells. This inhibition leads to the induction of apoptosis in cancer cells and the protection of neurons from damage. The antimicrobial properties of this compound are due to its ability to disrupt the cell membrane of microorganisms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzamide have been extensively studied. In cancer cells, this compound induces apoptosis by activating specific pathways that lead to cell death. In neurons, it has been shown to protect against damage caused by oxidative stress and inflammation. In microorganisms, it disrupts the cell membrane, leading to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzamide in lab experiments include its potential applications in various research fields and its ability to inhibit specific enzymes and pathways in cells. However, the limitations of using this compound include the complexity of its synthesis and the need for expertise in organic chemistry.
Zukünftige Richtungen
There are several future directions for research involving 4-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzamide. These include the development of more efficient synthesis methods, the study of its potential applications in other research fields, and the investigation of its mechanism of action in more detail. Additionally, the use of this compound in combination with other drugs or therapies could lead to more effective treatments for various diseases.
Synthesemethoden
The synthesis of 4-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzamide involves a multi-step process that requires expertise in organic chemistry. The starting materials for the synthesis include 4-aminobenzamide, m-tolyl hydrazine, and butyryl chloride. These compounds are reacted in a specific order, and the resulting product is purified using various techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
4-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzamide has been studied for its potential applications in various research fields such as cancer research, neuroscience, and microbiology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neuroscience, it has been studied for its potential use as a neuroprotective agent. In microbiology, it has been shown to have antimicrobial properties.
Eigenschaften
IUPAC Name |
4-[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-13-4-2-5-15(12-13)20-23-18(27-24-20)7-3-6-17(25)22-16-10-8-14(9-11-16)19(21)26/h2,4-5,8-12H,3,6-7H2,1H3,(H2,21,26)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVWWWTWXUWMKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-butyrylamino]-benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chloro-2-methylphenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695349.png)

